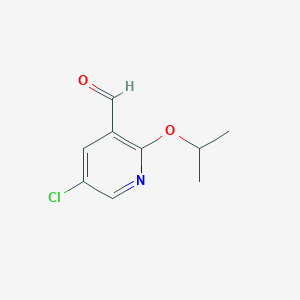
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde
説明
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-chloro-4-methylbenzyl group at the nitrogen position. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Spectrum
Research indicates that piperidine derivatives, including 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine, exhibit a broad range of pharmacological activities. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.
Table 1: Predicted Biological Activities
1-(2-Chloro-4-methylbenzyl)piperidin-3-amine's biological efficacy can be explained through several key mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including kinases and proteases, which are crucial in numerous cellular processes.
- Neurotransmitter Uptake Inhibition : It may influence neurotransmitter levels, providing therapeutic benefits for neurodegenerative diseases such as Parkinson's disease .
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of piperidine derivatives, including 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine. Results indicated that these compounds could inhibit neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of intracellular calcium levels and the inhibition of apoptotic pathways .
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. The compound's mechanism involved disruption of bacterial membrane integrity .
Pharmacological Implications
The diverse biological activities exhibited by 1-(2-Chloro-4-methylbenzyl)piperidin-3-amine suggest its potential as a lead compound in drug development. Its ability to modulate critical biological processes makes it a candidate for further exploration in treating conditions such as:
- Cancer : Through its antineoplastic properties.
- Neurodegenerative Disorders : By providing neuroprotective effects.
- Infectious Diseases : Via its antimicrobial activity.
科学的研究の応用
Organic Synthesis
5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse chemical modifications, enabling the creation of complex molecules with potential biological activity.
Key Reactions:
- Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines, which can further undergo reduction to yield amines.
- Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
Pharmaceutical Applications
The compound's derivatives have been investigated for their potential therapeutic effects. Research indicates that compounds derived from this compound exhibit various biological activities, including:
- Antimicrobial Activity: Certain derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties: Some studies suggest that modifications of this compound can lead to agents that inhibit cancer cell proliferation.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives synthesized from this compound. The results indicated that specific derivatives demonstrated significant activity against common pathogens, making them candidates for further development as antimicrobial agents .
Agrochemical Applications
In agrochemistry, this compound has been explored as an intermediate for synthesizing insecticides and herbicides. Its chlorinated structure is favorable for developing compounds with enhanced efficacy against pests.
Example Products:
- Insecticides: Compounds derived from this aldehyde have been formulated into insecticidal agents targeting agricultural pests.
- Herbicides: Research has focused on utilizing the compound in creating herbicides that selectively target weed species without harming crops.
Data Table: Biological Activities of Derivatives
特性
IUPAC Name |
5-chloro-2-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLAVICIIFRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















